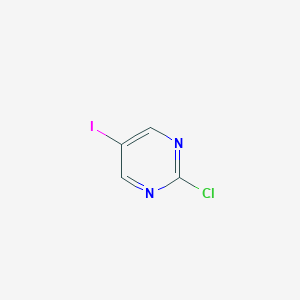

2-Chloro-5-iodopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRCNZXKKTLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364898 | |

| Record name | 2-chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32779-38-7 | |

| Record name | 2-chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine

CAS Number: 32779-38-7

This technical guide provides a comprehensive overview of 2-Chloro-5-iodopyrimidine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Core Properties and Data

This compound is a solid, light-sensitive compound valued for its distinct halogen substituents, which provide versatile reactivity for creating diverse chemical structures.[1][2][3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 32779-38-7 | [4][5][6] |

| Molecular Formula | C₄H₂ClIN₂ | [5][6] |

| Molecular Weight | 240.43 g/mol | [5][6] |

| Appearance | Solid, powder to crystal, white to gray to brown | [2][4] |

| Melting Point | 133.0 to 137.0 °C | [2] |

| Boiling Point | 317.8 °C at 760 mmHg | [4] |

| Density | 2.187 g/cm³ | [4] |

| Flash Point | 146 °C | [2][4] |

| Refractive Index | 1.653 | [4] |

| pKa | -2.78 ± 0.22 (Predicted) | [2] |

| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [2] |

Spectroscopic and Identification Data

| Identifier | Value | References |

| MDL Number | MFCD06200210 | [5] |

| PubChem Substance ID | 329826466 | [5] |

| SMILES | Ic1cnc(nc1)Cl | [5] |

| InChI | 1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H | [5] |

| InChI Key | WSZRCNZXKKTLQE-UHFFFAOYSA-N | [5] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][7] Appropriate personal protective equipment (PPE), including safety goggles, protective clothing, and gloves, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]

Hazard Identification

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [5][7] |

| Precautionary Statements | P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Hazard Code | Xn (Harmful) | [4] |

| Risk Statement | R22: Harmful if swallowed. | [4] |

Synthesis and Experimental Protocols

This compound is a crucial intermediate synthesized from more basic precursors. One documented synthesis pathway involves the diazotization of 5-iodopyrimidine-2-amine.

Synthesis of this compound

A common method for preparing this compound is from 5-iodopyrimidine-2-amine.

-

Experimental Protocol:

-

A solution of 5-iodopyrimidine-2-amine is prepared in acetonitrile.

-

Copper(II) chloride (CuCl₂) and tributyl nitrite are added to the solution.

-

The reaction mixture is heated to 70°C for 5-6 hours.

-

After heating, the mixture is diluted with ether.

-

The resulting solid product is filtered and purified, for example, with ethyl acetate.

-

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agricultural sectors.[1] Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through various cross-coupling reactions.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the development of antiviral and anticancer agents.[1][6]

This compound is used to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, an intermediate for selective PDE-V inhibitors.

-

Experimental Protocol:

-

A cross-coupling reaction is performed between 2-pyridylzinc chloride and this compound.

-

The reaction is catalyzed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

This process typically achieves a yield of 60-70%.

-

Below is a diagram illustrating this synthetic workflow.

Caption: Synthesis of a PDE-V inhibitor intermediate.

The inhibition of PDE-V leads to an increase in cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in various physiological processes.

Caption: PDE-V signaling pathway and point of inhibition.

This compound is a precursor in a multi-step synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, an intermediate for Prostaglandin E Synthase-1 (PGES-1) inhibitors.

-

Experimental Protocol:

-

This compound is dissolved in morpholine.

-

The solution is refluxed for 2-3 hours.

-

The reaction is quenched with water.

-

The resulting solid is filtered and dried to yield the desired product.

-

Below is a diagram illustrating this synthetic workflow.

Caption: Synthesis of a PGES-1 inhibitor intermediate.

Inhibitors of microsomal PGES-1 (mPGES-1) are of interest as anti-inflammatory agents. The mPGES-1 enzyme is involved in the inflammatory cascade, converting PGH₂ to PGE₂.

Caption: mPGES-1 signaling pathway in inflammation.

This compound has been utilized in the synthesis of N-benzoyl urea compounds with antitumor properties.

-

Experimental Protocol:

-

This compound, 2-fluorophenol, and potassium carbonate are reacted in dimethylsulfoxide (DMSO).

-

The mixture is heated at 100°C for 1 hour.

-

After completion, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The extract is dried, and the solvent is removed to yield 2-(2-fluorophenoxy)-5-iodopyrimidine, a precursor to the final N-benzoyl urea compound.

-

Other Applications

Beyond pharmaceuticals, this compound is also employed in:

-

Agricultural Chemistry: As a component in the formulation of herbicides and fungicides.[1]

-

Material Science: In the production of specialty polymers and materials.[1]

-

Biochemical Research: As a building block for synthesizing nucleoside analogs to study cellular processes.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its well-defined properties and versatile reactivity make it an essential tool for synthetic chemists. The information provided in this guide serves as a comprehensive resource for professionals working with this compound, facilitating its effective and safe use in research and development.

References

- 1. Ptges prostaglandin E synthase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyrimidine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry and drug discovery.

Introduction

Pyrimidine and its derivatives are of significant interest in the field of medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases and therapeutic agents. The functionalization of the pyrimidine core is a key strategy in the design of new drugs. Halogenated pyrimidines, such as this compound, are particularly useful synthons, offering multiple reactive sites for the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions. The differential reactivity of the chloro and iodo substituents allows for selective and sequential modifications, providing a powerful tool for the construction of complex molecular architectures.

Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the tables below.

Identifiers and Molecular Structure

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 32779-38-7 | [2] |

| Molecular Formula | C₄H₂ClIN₂ | [2] |

| Molecular Weight | 240.43 g/mol | [2] |

| Canonical SMILES | C1=C(C=NC(=N1)Cl)I | [2] |

| InChI | InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H | [2] |

| InChIKey | WSZRCNZXKKTLQE-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Density | 2.187 g/cm³ | [1] |

| Boiling Point | 317.8 °C at 760 mmHg | [1] |

| Flash Point | 146 °C | [1] |

| Refractive Index | 1.653 | [1] |

| Solubility | Soluble in Methanol. | [3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the two halogen substituents. The carbon-halogen bond strength follows the order C-Cl > C-I, making the iodo group more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature exploited in synthetic chemistry.

Cross-Coupling Reactions: this compound is an excellent substrate for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. The reaction typically proceeds selectively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise functionalization of the pyrimidine ring. For example, it can be coupled with 2-pyridylzinc chloride in the presence of a palladium catalyst to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, an intermediate for phosphodiesterase type 5 (PDE-V) inhibitors.[1]

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position can be displaced by various nucleophiles, such as amines and alkoxides. For instance, reaction with morpholine leads to the formation of 4-(5-iodopyrimidin-2-yl)morpholine.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-amino-5-iodopyrimidine followed by a Sandmeyer-type reaction.

Reaction Scheme:

Materials:

-

5-iodopyrimidine-2-amine

-

Copper(II) chloride (CuCl₂)

-

Tributyl nitrite

-

Acetonitrile

-

Diethyl ether

-

Ethyl acetate (EtOAc)

Procedure:

-

In a reaction vessel, dissolve 5-iodopyrimidine-2-amine in acetonitrile.[1]

-

To this solution, add copper(II) chloride (CuCl₂) and tributyl nitrite.[1]

-

Heat the reaction mixture to 70 °C and maintain for 5-6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.[1]

-

Filter the resulting solid product.

-

Purify the crude product by recrystallization from ethyl acetate (EtOAc) to yield this compound.[1]

Characterization Data

| Technique | Data |

| ¹H NMR | Spectral data not available in the search results. |

| ¹³C NMR | Spectral data not available in the search results. |

| IR Spectroscopy | Spectral data not available in the search results. |

| Mass Spectrometry | Spectral data not available in the search results. |

Note: While the availability of spectral data is indicated in several chemical databases, the specific peak values were not found in the provided search results. Researchers should refer to spectral databases or published literature for detailed characterization data.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization makes it an attractive starting material for creating diverse chemical libraries for high-throughput screening.

Workflow for Drug Discovery Application:

Examples of Bioactive Molecules Synthesized from this compound:

-

Phosphodiesterase type 5 (PDE-V) Inhibitors: Used in the treatment of erectile dysfunction. The synthesis involves a palladium-catalyzed cross-coupling reaction at the 5-position.[1]

-

Prostaglandin E Synthetase-1 (PGES-1) Inhibitors: These are potential anti-inflammatory agents. The synthesis involves a nucleophilic substitution at the 2-position.[1]

-

Antitumor Agents: It has been used in the synthesis of N-benzoyl urea compounds with antitumor activity.[1]

Safety and Handling

This compound is classified as harmful if swallowed.[2] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Hazard Classification:

| Hazard Code | Description | Reference |

| Xn | Harmful | [1] |

Risk Statement:

| Statement | Description | Reference |

| R22 | Harmful if swallowed | [1] |

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity, particularly the differential reactivity of its two halogen substituents, allows for the strategic and controlled synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and highlighted its role in the development of potential therapeutic agents. Further research into the applications of this versatile building block is likely to yield novel compounds with significant biological activity.

References

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine

This technical guide provides a detailed overview of the chemical and physical properties of 2-Chloro-5-iodopyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in various synthetic protocols.

| Property | Value |

| Molecular Formula | C₄H₂ClIN₂[1][2][3][4] |

| Molecular Weight | 240.43 g/mol [1][2][3][4] |

| CAS Number | 32779-38-7[1][2] |

| Appearance | Dark brown solid[1] or Solid[4] |

| Purity | ≥ 95% (HPLC)[1] or ≥98%[3] |

| MDL Number | MFCD06200210[1][2] |

| PubChem ID | 1714223[1] |

| SMILES String | Ic1cnc(nc1)Cl[2] |

| InChI Key | WSZRCNZXKKTLQE-UHFFFAOYSA-N[2] |

Applications in Research and Development

This compound is a versatile heterocyclic compound with significant applications in several areas of chemical research:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of a variety of pharmaceutical agents, with notable use in the development of antiviral and anticancer drugs.[1]

-

Agricultural Chemistry: The compound is utilized in the formulation of agrochemicals, contributing to the creation of effective herbicides and fungicides for crop protection.[1]

-

Material Science: It is also employed in the production of specialty polymers and materials.[1]

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the chemical's name, its elemental composition (formula), and its resulting molecular weight.

Figure 1. Logical relationship of this compound.

References

2-Chloro-5-iodopyrimidine spectral data (NMR, IR, Mass)

A Technical Guide to the Spectral Properties of 2-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in the synthesis of various biologically active molecules. This document presents available quantitative spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and includes visualizations to illustrate key concepts.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 32779-38-7

-

Molecular Formula: C₄H₂ClIN₂

-

Molecular Weight: 240.43 g/mol

Spectral Data

The following sections provide a summary of the available spectral data for this compound. This data is crucial for the identification and characterization of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 8.50 | Singlet (s) | CDCl₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched literature | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in searched literature | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in searched literature | - |

Experimental Protocols

Detailed experimental methodologies are essential for the reproduction of scientific results. The following are general protocols for the acquisition of spectral data for compounds similar to this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum is as follows:

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solid (Nujol Mull): Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Place the sample holder in the instrument's sample compartment and acquire the spectrum. A background spectrum of the empty instrument (or KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument: A GC-MS system equipped with an appropriate column (e.g., a non-polar or medium-polarity column).

-

GC Separation: Inject the sample into the GC. The instrument separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Analysis: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and their mass-to-charge ratio is detected.

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its two distinct halogen atoms at positions 2 and 5 allow for selective functionalization through various cross-coupling reactions.

Disclaimer: The spectral data provided in this document is based on publicly available information. While efforts have been made to ensure accuracy, it is recommended to verify the data through independent analysis. The experimental protocols are general guidelines and may require optimization for specific applications.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-5-iodopyrimidine. Due to the absence of publicly available experimental spectral data for this specific compound, this guide offers a detailed, generalized experimental protocol for its acquisition and outlines the expected spectral characteristics based on established principles of NMR spectroscopy. The provided data tables and visualizations serve as templates to be populated with experimental data once acquired.

Data Presentation

The following table is structured to summarize the key quantitative data from a 1H NMR analysis of this compound.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4/H-6 | Data not available | Data not available | Data not available |

| H-4/H-6 | Data not available | Data not available | Data not available |

Predicted Spectral Characteristics

The 1H NMR spectrum of this compound is expected to be relatively simple, featuring signals for the two protons on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and iodine atoms. It is anticipated that the two protons (at positions 4 and 6) will appear as a singlet or a pair of doublets depending on their magnetic equivalence and any long-range coupling.

Experimental Protocol: 1H NMR Spectroscopy of a Pyrimidine Derivative

This protocol provides a detailed methodology for acquiring the 1H NMR spectrum of a pyrimidine derivative such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

-

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Solvent: As used for sample preparation (e.g., CDCl3)

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the nuclei, leading to more accurate integration.

-

Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be required for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): A range of approximately 10-12 ppm is generally sufficient for proton NMR of organic molecules.

-

3. Data Acquisition and Processing:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the Free Induction Decay (FID) data.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for any split signals.

Logical Relationships of Proton Signals

The following diagram illustrates the expected relationship between the protons on the this compound ring. Once experimental data is obtained, this diagram can be updated with the specific chemical shifts.

Caption: Logical relationship of protons in this compound.

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-5-iodopyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details predicted spectral data, a thorough experimental protocol for data acquisition, and logical workflows to guide researchers in their analytical endeavors.

Predicted ¹³C NMR Spectral Data

Due to the absence of readily available experimental ¹³C NMR data for this compound, the following chemical shifts have been predicted based on the known substituent effects of chloro and iodo groups on the pyrimidine ring. The analysis leverages empirical data from pyrimidine, 2-chloropyrimidine, and 5-iodouracil to derive the predicted values.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |

| C-2 | ~161 | The chloro substituent at C-2 is expected to have a significant deshielding effect. |

| C-4 | ~159 | The nitrogen atoms and the substituents influence the chemical shift of this carbon. |

| C-5 | ~95 | The iodo substituent at C-5 is predicted to cause a strong shielding effect (heavy atom effect). |

| C-6 | ~159 | Similar to C-4, this carbon is influenced by the adjacent nitrogen and the overall electron distribution. |

Note: These are predicted values and may differ from experimental results. The actual solvent used can also influence the chemical shifts.

Experimental Protocol for ¹³C NMR Analysis

The following is a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound, a solid compound at room temperature.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm, to encompass the expected chemical shift range.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. This is crucial for obtaining accurate quantitative data, especially for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the residual solvent peak is at approximately 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the ¹³C NMR analysis of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Logical relationship for predicting chemical shifts.

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Chloro-5-iodopyrimidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a theoretical analysis based on established computational methods, which is a standard approach in modern spectroscopic studies. The methodologies and data presented herein serve as a robust reference for the characterization and analysis of this and similar pyrimidine derivatives.

Introduction to the Vibrational Properties of this compound

This compound is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine ring substituted with both a chloro and an iodo group, gives rise to a unique vibrational spectrum that can be used for its identification, purity assessment, and the study of its chemical transformations.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. The resulting spectrum is a unique fingerprint of the molecule's structure.

In the absence of a comprehensive experimental FT-IR spectrum in the public domain, this guide leverages the power of computational chemistry, specifically Density Functional Theory (DFT), to predict the vibrational frequencies of this compound. DFT has been shown to be a highly accurate method for calculating the vibrational spectra of organic molecules.

Theoretical FT-IR Data of this compound

The following table summarizes the predicted vibrational frequencies, their intensities, and the assignment of the fundamental vibrational modes of this compound, as would be obtained from a standard DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

| Calculated Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3100 - 3050 | Weak | C-H stretching |

| 1550 - 1520 | Strong | C=C/C=N stretching (ring) |

| 1450 - 1420 | Medium | C=C/C=N stretching (ring) |

| 1380 - 1350 | Medium | C-H in-plane bending |

| 1200 - 1150 | Strong | Ring breathing |

| 1100 - 1050 | Medium | C-H in-plane bending |

| 850 - 800 | Strong | C-H out-of-plane bending |

| 750 - 700 | Strong | C-Cl stretching |

| 600 - 550 | Medium | Ring deformation |

| 550 - 500 | Medium | C-I stretching |

Note: The presented data is a theoretical prediction and should be used as a reference for experimental validation. The exact peak positions and intensities in an experimental spectrum may vary due to factors such as the physical state of the sample and intermolecular interactions.

Experimental and Computational Protocols

Experimental Protocol for FT-IR Analysis

A standard experimental protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (typically 1-2 mg) is ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The KBr pellet or the ATR accessory is placed in the sample compartment of an FT-IR spectrometer.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Baseline correction and other spectral processing may be applied as needed.

-

Computational Protocol for Vibrational Analysis

The theoretical vibrational frequencies presented in this guide are based on a standard computational methodology:

-

Molecular Modeling: The 3D structure of this compound is built using a molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This calculation provides the harmonic vibrational frequencies, their corresponding IR intensities, and the normal modes of vibration.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve the agreement with experimental data.

-

Vibrational Assignment: The calculated normal modes are visualized and analyzed to assign them to specific types of molecular vibrations (e.g., stretching, bending, etc.).

Visualizing the Workflow

The following diagrams illustrate the experimental and computational workflows for the FT-IR analysis of this compound.

Caption: Experimental workflow for FT-IR analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-iodopyrimidine

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document outlines expected fragmentation patterns, experimental protocols, and data interpretation, offering a foundational resource for its characterization.

Introduction to this compound and Mass Spectrometry

This compound (C₄H₂ClIN₂) is a key synthetic intermediate used in the development of various pharmaceutical agents, particularly kinase inhibitors. Its structure, featuring two different halogen atoms on a pyrimidine ring, presents a unique signature in mass spectrometry. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves to confirm molecular weight, elucidate its structure through fragmentation analysis, and quantify its presence in complex mixtures. Electron Ionization (EI) is a common method used for such compounds, involving the bombardment of the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.[1][2][3]

Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 240.43 g/mol .[4][5] In mass spectrometry, the molecular ion (M⁺˙) peak is a direct indicator of this molecular weight.[3] A critical feature of the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two prominent peaks for the molecular ion:

-

M⁺˙ peak: at an m/z corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺˙ peak: at an m/z two units higher, corresponding to the molecule with ³⁷Cl.

The expected intensity ratio of the M⁺˙ to [M+2]⁺˙ peak is approximately 3:1. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity around the molecular ion peak. The presence of this characteristic 3:1 ratio is a strong confirmation of a molecule containing a single chlorine atom.

Expected Fragmentation Pathways

Under electron ionization (EI) conditions, the high energy (typically 70 eV) imparted to the molecular ion causes it to fragment in predictable ways.[1] The energetically unstable molecular ion breaks into smaller, more stable charged fragments and neutral radicals.[2] Only the charged fragments are detected. For this compound, the fragmentation is dictated by the relative bond strengths and the stability of the resulting ions and radicals.

The most probable fragmentation pathways include:

-

Loss of Iodine Radical: The C-I bond is the weakest, making the loss of an iodine radical (∙I, 127 u) a highly favorable fragmentation, leading to a significant peak at m/z 113/115.

-

Loss of Chlorine Radical: Subsequent or alternative loss of a chlorine radical (∙Cl, 35/37 u) can occur.

-

Ring Fragmentation: Pyrimidine rings are known to fragment via the loss of neutral molecules like hydrogen cyanide (HCN, 27 u).

A proposed fragmentation pathway is visualized below.

Caption: Proposed EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the expected major ions and their corresponding mass-to-charge ratios in the mass spectrum of this compound.

| m/z (Mass/Charge) | Proposed Ion Formula | Identity / Origin | Notes |

| 240 / 242 | [C₄H₂³⁵ClIN₂]⁺˙ / [C₄H₂³⁷ClIN₂]⁺˙ | Molecular Ion (M⁺˙) | Exhibits characteristic ~3:1 isotopic ratio. |

| 205 | [C₄H₂IN₂]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |

| 113 / 115 | [C₄H₂³⁵ClN₂]⁺ / [C₄H₂³⁷ClN₂]⁺ | [M - I]⁺ | Often a major fragment due to weak C-I bond. |

| 78 | [C₄H₂N₂]⁺˙ | [M - I - Cl]⁺˙ | Loss of both halogen radicals. |

| 52 | [C₃H₂N]⁺ | [C₄H₂ClN₂ - HCN]⁺ | Result of ring fragmentation. |

Experimental Protocol: GC-MS Analysis

A standard method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

A. Sample Preparation

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration in the low µg/mL range (e.g., 1-10 µg/mL).

-

Transfer the final solution to a 2 mL autosampler vial for injection.

B. Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Acquisition Mode: Full Scan.

-

The workflow for this analysis is depicted below.

References

Navigating the Solubility Landscape of 2-Chloro-5-iodopyrimidine in Organic Solvents: A Technical Guide

For Immediate Release

Shanghai, China – December 30, 2025 – Researchers, scientists, and professionals in drug development often encounter the critical need for solubility data of active pharmaceutical ingredients (APIs) and intermediates in various organic solvents. This technical guide addresses the solubility of 2-Chloro-5-iodopyrimidine, a key building block in medicinal chemistry. Despite a comprehensive review of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished.

This guide, therefore, serves a dual purpose: to transparently report the absence of readily available data and to equip researchers with a robust experimental framework for determining the solubility of this compound in their laboratories. The following sections provide a detailed, generalized protocol for solubility determination, a template for data organization, and a visual representation of the experimental workflow.

Data Presentation: A Framework for Your Findings

In the absence of published data, experimental determination is the next logical step. To facilitate standardized data collection and comparison, the following table structure is recommended for recording experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | |||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Ethyl Acetate | e.g., 25 | ||||

| e.g., N,N-Dimethylformamide | e.g., 25 | ||||

| e.g., Acetonitrile | e.g., 25 |

Note: This table is a template for recording experimentally obtained data.

While no specific quantitative data was found for this compound, a related compound, 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, is noted to be soluble in organic solvents such as ethanol and dichloromethane[1]. Another related compound, 4-Amino-2-chloro-5-iodopyrimidine, is described as being soluble in organic solvents[2]. This suggests that this compound is likely to exhibit some degree of solubility in common organic solvents.

Experimental Protocol: A Guide to Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.

-

Calculation: Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

-

Safety Precautions:

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before starting any experimental work.

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Theoretical and Computational Analysis of 2-Chloro-5-iodopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal and agricultural chemistry.[1] Its structural and electronic properties make it a versatile building block for the synthesis of a wide range of bioactive molecules, including antiviral and anticancer agents.[1] A thorough understanding of its molecular geometry, vibrational modes, and electronic characteristics through theoretical and computational methods is crucial for designing novel synthesis pathways and for the rational design of new drug candidates. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, presenting key data in a structured format and outlining relevant experimental and computational methodologies.

Molecular Structure and Geometry

Theoretical calculations for similar molecules, such as 2-chloro-5-methylpyrimidine, have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to obtain optimized molecular geometries.[3][4] These studies provide a strong basis for predicting the geometric parameters of this compound. The substitution of a methyl group with an iodine atom is expected to primarily influence the C-I bond length and have a lesser, though still noticeable, effect on the pyrimidine ring geometry due to iodine's larger atomic radius and different electronic properties.

Table 1: Predicted and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound and a Related Derivative

| Parameter | Predicted for 2-Chloro-5-methylpyrimidine[3][4] | Experimental for 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine[2] |

| Bond Lengths (Å) | ||

| C2-Cl | 1.739 | 1.733(1) |

| C5-I | - | - |

| C2-N1 | 1.325 | 1.321(2) |

| N1-C6 | 1.336 | 1.334(2) |

| C6-C5 | 1.389 | 1.385(2) |

| C5-C4 | 1.401 | 1.396(2) |

| C4-N3 | 1.329 | 1.327(2) |

| N3-C2 | 1.339 | 1.335(2) |

| Bond Angles (°) | ||

| N1-C2-N3 | 127.3 | 127.5(1) |

| C2-N3-C4 | 115.8 | 115.9(1) |

| N3-C4-C5 | 121.7 | 121.8(1) |

| C4-C5-C6 | 117.2 | 117.1(1) |

| C5-C6-N1 | 121.8 | 121.7(1) |

| C6-N1-C2 | 116.2 | 116.0(1) |

| Cl-C2-N1 | 115.8 | 115.9(1) |

| Cl-C2-N3 | 116.9 | 116.6(1) |

| I-C5-C4 | - | - |

| I-C5-C6 | - | - |

Note: The computational data is for 2-chloro-5-methylpyrimidine and serves as a predictive model. The C5-I bond length and related angles are not available from the provided derivative's crystal structure.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. While experimental spectra for this compound are not explicitly detailed in the available literature, computational methods can reliably predict these spectra.

Theoretical vibrational frequencies for related compounds like 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.[3][4] The calculated frequencies are typically scaled to better match experimental values. A similar approach can be applied to this compound to predict its vibrational spectrum. The C-I stretching and bending vibrations are expected to be key distinguishing features in the spectrum.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in Halogenated Pyrimidines

| Vibrational Mode | Predicted for 2-chloro-5-methylpyrimidine[3][4] | Predicted for 2,4-dichloro-5-methylpyrimidine[3][4] |

| C-H stretching | 3080 - 3050 | 3090 - 3060 |

| Pyrimidine ring stretching | 1570 - 1390 | 1560 - 1380 |

| C-Cl stretching | ~780 | ~800, ~750 |

| C-I stretching | - | - |

| Ring breathing | ~990 | ~980 |

Note: These are representative frequency ranges from similar molecules. The C-I stretching frequency is expected to appear at a lower wavenumber than C-Cl stretching.

Electronic Properties: HOMO-LUMO and NBO Analysis

The electronic properties of a molecule are fundamental to its reactivity and potential applications in drug development. Key insights can be gained from the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) calculations.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-chloro-5-methylpyrimidine, the calculated HOMO energy is -7.2 eV, the LUMO energy is -1.1 eV, and the energy gap is 6.1 eV, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level.[3][4] The introduction of a more electronegative and polarizable iodine atom in place of the methyl group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

Table 3: Calculated Electronic Properties of 2-chloro-5-methylpyrimidine

| Parameter | Value[3][4] |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 6.1 eV |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of the electron density distribution, charge transfer, and hyperconjugative interactions within a molecule. In a study of 2-chloro-5-methylpyrimidine, NBO analysis revealed significant delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the pyrimidine ring, contributing to the molecule's stability.[3][4] A similar analysis for this compound would be expected to show strong hyperconjugative interactions involving the lone pairs of the nitrogen, chlorine, and iodine atoms with the pyrimidine ring's π-system.

Experimental and Computational Protocols

Computational Methodology

The theoretical data presented and predicted in this guide are based on computational methods that have been successfully applied to similar pyrimidine derivatives.[3][4] A typical and reliable computational protocol involves:

-

Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), commonly with the B3LYP exchange-correlation functional. A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accuracy.

-

Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: HOMO and LUMO energies are obtained from the output of the DFT calculation.

-

NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions and charge distribution.

Experimental Protocols

While specific experimental protocols for this compound were not found in the provided search results, standard techniques for the characterization of organic compounds would be employed:

-

Synthesis: The synthesis of this compound can be achieved through various methods, including the halogenation of pyrimidine precursors.[5]

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: The infrared spectrum would be recorded using a Fourier-Transform Infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Raman Spectroscopy: The Raman spectrum would be obtained using a Raman spectrometer with a laser excitation source.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method to determine the precise molecular geometry and crystal packing.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: A typical workflow for computational studies.

Conclusion

This technical guide has synthesized the available theoretical and computational data on this compound and its closely related analogues. The provided data on molecular geometry, vibrational frequencies, and electronic properties, while in some cases predictive, are based on robust computational methodologies widely accepted in the field. This information serves as a valuable resource for researchers in drug discovery and materials science, aiding in the understanding of the molecule's fundamental properties and facilitating the design of new functional materials and therapeutic agents. Further dedicated experimental and computational studies on this compound are warranted to refine the data presented here and to provide a more complete picture of its chemical behavior.

References

- 1. This compound | C4H2ClIN2 | CID 1714223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Intermediate role of this compound in biological applications_Chemicalbook [chemicalbook.com]

electronic properties of substituted pyrimidines

An In-depth Technical Guide to the Electronic Properties of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are fundamental heterocyclic aromatic compounds that form the core structure of numerous biologically significant molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids. The pyrimidine scaffold is also a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyrimidine ring can profoundly influence its electronic properties, thereby modulating its reactivity, molecular interactions, and biological activity. A comprehensive understanding of these electronic effects is paramount for the rational design of novel drug candidates and advanced materials with tailored functionalities.

This technical guide provides a detailed exploration of the . It encompasses the theoretical underpinnings of substituent effects, the experimental techniques employed for their characterization, and a summary of key quantitative data. Detailed experimental protocols and illustrative diagrams are included to furnish researchers with the practical knowledge required to investigate these critical molecular attributes.

Theoretical Background

The electronic landscape of the pyrimidine ring is characterized by the presence of two electronegative nitrogen atoms, which results in a π-deficient system. This inherent electronic nature can be systematically tuned by the introduction of various substituent groups. The influence of these substituents is primarily governed by a combination of inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens (-F, -Cl) or nitro groups (-NO₂), pull electron density away from the ring, further increasing its π-deficiency. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring.

-

Resonance Effects: These are transmitted through the pi (π) system and involve the delocalization of electrons. EDGs with lone pairs of electrons, such as amino (-NH₂) or alkoxy (-OR) groups, can donate electron density to the ring through resonance, which can counteract the inductive effect of the heteroatom. EWGs with π-bonds, such as carbonyl (-C=O) or cyano (-CN) groups, can withdraw electron density from the ring via resonance.

Frontier Molecular Orbital (FMO) Theory

The electronic properties and reactivity of substituted pyrimidines can be effectively rationalized using Frontier Molecular Orbital (FMO) theory.[1][2] This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. EDGs generally raise the HOMO energy, making the molecule a better electron donor.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. EWGs typically lower the LUMO energy, making the molecule a better electron acceptor.[2]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability.[1][2] A smaller gap generally implies higher reactivity.

The strategic introduction of substituents allows for the fine-tuning of the HOMO and LUMO energy levels and the HOMO-LUMO gap, which in turn influences the molecule's spectroscopic properties, redox behavior, and potential for intermolecular interactions, such as those with biological targets.

Experimental Techniques for Characterization

A variety of experimental and computational techniques are employed to elucidate the .

Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents. EDGs tend to cause a bathochromic (red) shift to longer wavelengths, while EWGs can lead to a hypsochromic (blue) shift to shorter wavelengths.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron distribution within the pyrimidine ring. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment. The electronegative nitrogen atoms in the pyrimidine ring deshield the ring protons, causing them to resonate at a lower field (higher ppm value) compared to benzene protons.[5] EDGs increase the electron density on the ring, leading to an upfield shift (lower ppm) of the signals for the ortho and para protons, while EWGs have the opposite effect.[5][6]

Electrochemical Methods

Cyclic Voltammetry (CV): This technique is used to investigate the redox properties of molecules. It provides information about the reduction and oxidation potentials. Pyrimidines with non-reducible substituents are typically reduced in a single, one-electron process.[7] The presence of EDGs generally leads to a negative shift in the redox potentials, while EWGs make the molecule easier to reduce.[8]

Computational Methods

Density Functional Theory (DFT): Quantum chemical calculations, particularly DFT, have become indispensable for studying the .[1][9][10] DFT allows for the accurate prediction of molecular geometries, HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and other electronic parameters.[1][11] A common level of theory for such calculations is the B3LYP functional combined with a basis set like 6-311+G(d,p).[9][12]

Data Presentation

The following tables summarize quantitative data on the from various studies.

Table 1: Effect of Substituents on UV-Vis Absorption and Emission Maxima

| Substituent(s) | Position(s) | Solvent | λabs (nm) | λem (nm) | Reference |

| 2,4,6-triphenyl | - | Chloroform | 275 | 380 | [13] |

| 4-ferrocenyl | 4 | - | - | - | [14] |

| 4-(N-hexylcarbazolyl) | 4 | - | - | 577 | [14] |

Table 2: Effect of Substituents on ¹H NMR Chemical Shifts of Pyrimidine Protons

| Substituent | Position | Solvent | H-2 (ppm) | H-4/6 (ppm) | H-5 (ppm) | Reference |

| Unsubstituted | - | CDCl₃ | 9.26 | 8.78 | 7.36 | [15] |

| 2-Amino | 2 | DMSO-d₆ | - | - | - | [6] |

| 5-Amino | 5 | DMSO-d₆ | - | - | - | [6] |

| 2-Chloro | 2 | - | - | - | - | [16] |

| 5-Methyl | 5 | - | - | - | - | [16] |

Table 3: Effect of Substituents on Redox Potentials

| Substituent(s) | Technique | E₁/₂ (V) vs. ref | Conditions | Reference |

| 2-Chloro | Polarography | - | Acetonitrile | [7] |

| 2-Bromo | Polarography | - | Acetonitrile | [7] |

| Dialkyl substituted 2,2'-bipyrimidines | Cyclic Voltammetry | More negative | - | [8] |

| Aryl substituted 2,2'-bipyrimidines | Cyclic Voltammetry | Less negative | - | [8] |

Table 4: Calculated HOMO-LUMO Energies and Gaps for Substituted Pyrimidines using DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

| Compound 4 | - | - | 2.3035 | [1] |

| Compound 5 | - | -2.6325 | - | [2] |

Experimental Protocols

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the substituted pyrimidine in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

-

¹H NMR Acquisition: Use a standard proton pulse program. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm). Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.

-

¹³C NMR Acquisition: Use a standard carbon pulse program with proton decoupling. Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

Data Processing: Process the spectra by applying phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Cyclic Voltammetry Protocol

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

-

Analyte Solution Preparation: Dissolve the substituted pyrimidine derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

-

Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential over a defined range.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible redox processes from the voltammogram.

DFT Calculation Workflow

-

Molecular Structure Input: Build the 3D structure of the substituted pyrimidine molecule using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[1][18]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Property Calculation: Calculate the desired electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and simulated UV-Vis spectra.

-

Analysis: Visualize the molecular orbitals and MEP maps. Compare the calculated properties with experimental data.

Mandatory Visualizations

Caption: A general workflow for the synthesis and characterization of substituted pyrimidines.

Caption: Influence of electron-donating and -withdrawing groups on pyrimidine electronic properties.

Caption: A typical workflow for DFT calculations on substituted pyrimidines.

Conclusion

The are a critical determinant of their chemical behavior and biological function. By judiciously selecting substituents, researchers can modulate the electron density, frontier molecular orbital energies, and redox potentials of the pyrimidine core. This fine-tuning capability is essential for the rational design of new pharmaceuticals with enhanced target affinity and selectivity, as well as for the development of novel organic materials with tailored optoelectronic properties. The integration of spectroscopic, electrochemical, and computational methods provides a powerful toolkit for a comprehensive understanding of these structure-property relationships, paving the way for accelerated discovery and innovation in medicinal chemistry and materials science.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 16. scispace.com [scispace.com]

- 17. static.ibg.edu.tr [static.ibg.edu.tr]

- 18. researchgate.net [researchgate.net]

The Reactivity of Halogenated Pyrimidines: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyrimidines are fundamental building blocks in medicinal chemistry, forming the cornerstone of a vast array of therapeutic agents. Their value lies in the strategic placement of halogen atoms, which not only influences the physicochemical properties of the molecule but also provides a versatile handle for synthetic diversification. The electron-deficient nature of the pyrimidine ring, amplified by the presence of electronegative halogen substituents, renders the C-X bond susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding the nuances of their reactivity is paramount for the efficient design and synthesis of novel drug candidates. This guide provides an in-depth analysis of the reactivity of halogenated pyrimidines, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug discovery endeavors.

Core Principles of Reactivity

The reactivity of halogenated pyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, allowing reactions to proceed under milder conditions.[1] Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are more challenging and often necessitate more robust catalytic systems.[1] Fluoropyrimidines are typically unreactive in these cross-coupling reactions.[1]